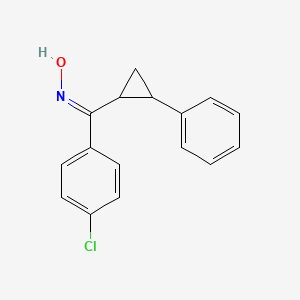

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime

Description

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime (CAS: 320420-55-1) is a cyclopropane-containing oxime derivative characterized by a 4-chlorophenyl group, a 2-phenyl-substituted cyclopropane ring, and an oxime (-NOH) functional group.

The synthesis of related cyclopropane oximes typically involves acylation, cyclopropanation, and subsequent oxime formation. For example, Gao et al. () optimized a "one-pot" method for synthesizing (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime (yield: 70.6%), highlighting the efficiency of combining ketone, hydroxylamine, and alkyl halide reactions.

Properties

IUPAC Name |

(NE)-N-[(4-chlorophenyl)-(2-phenylcyclopropyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-13-8-6-12(7-9-13)16(18-19)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15,19H,10H2/b18-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQZPHNZEAURIF-VLGSPTGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N\O)/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime typically involves the reaction of (4-chlorophenyl)(2-phenylcyclopropyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting oxime is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime : Applications in Scientific Research

This compound, a chemical compound with the formula CHClNO and CAS number 338749-30-7, is garnering interest across diverse scientific domains. Its unique structure, featuring a chlorophenyl group linked to a phenylcyclopropyl moiety via a methanone oxime linkage, is key to its applications in agricultural chemistry and pharmaceutical research.

Scientific Research Applications

This compound has applications in:

- Agricultural Chemistry: Primarily utilized as an insecticide, it is effective in crop protection strategies due to its ability to disrupt the nervous systems of pests, including insects and acarids.

- Pharmaceutical Research: It is being explored for the development of new therapeutic agents, with potential anti-inflammatory and analgesic effects.

Insecticidal Applications

The compound exhibits notable biological activities, particularly as an insecticide. Its structural components contribute to its efficacy against various pests, including insects and acarids. The compound's mechanism of action is believed to involve interference with the nervous system of target organisms, although specific pathways remain to be fully elucidated. Understanding the interactions of this compound with biological targets, such as enzymes and receptors, can aid in optimizing its use as an insecticide while minimizing off-target effects on beneficial species. Preliminary studies suggest that it may interact with specific neurotransmitter systems in insects, leading to paralysis or death upon exposure.

Pharmaceutical Applications

Similar compounds have shown potential in therapeutic applications, including anti-inflammatory and analgesic effects. Ongoing research explores its potential use in treating various diseases due to its biological activity.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic rings can participate in π-π interactions with proteins and nucleic acids, affecting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound’s unique 2-phenylcyclopropyl group distinguishes it from simpler cyclopropane derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|---|

| (4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime | 320420-55-1 | Not explicitly reported* | 2-phenylcyclopropyl, oxime | Likely higher lipophilicity due to aromatic substituents |

| (4-Chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime | 94097-88-8 | C17H15ClN2O3 | Cyclopropyl, O-(4-nitrobenzyl) oxime | Mp: 62°C; PSA: 67.41 Ų; LogP: 5.10 |

| (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone O-morpholine-4-carbonyl oxime | - | C20H21ClN2O5 | 3,4-dimethoxyphenyl, O-morpholine oxime | Mp: 130–134°C; Higher solubility due to methoxy groups |

| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | - | Varies | Piperazine, cyclopropyl | Demonstrated anticancer (MDA-MB-435 cells) and antituberculosis activity |

Note: *Molecular formula inferred as C17H15ClN2O3 based on CAS 320420-55-1 ().

- Solubility : Analogs with polar substituents (e.g., morpholine in ) exhibit improved solubility, whereas nitro or phenyl groups may reduce aqueous compatibility .

Biological Activity

(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime, a compound with the CAS number 338749-30-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula for this compound is C16H16ClN2O, with a molecular weight of approximately 288.76 g/mol. The structure comprises a chlorophenyl group and a phenylcyclopropyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through serotonin receptors:

- Serotonin Receptor Modulation : Research indicates that compounds similar to this compound exhibit selectivity for the 5-HT2C receptor, which is linked to various central nervous system functions and could influence mood and anxiety disorders .

- Enzyme Inhibition : The compound may also inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease contexts .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound possess antibacterial properties. For instance, synthesized analogs have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Neuropharmacological Effects

The modulation of serotonin receptors suggests potential applications in treating psychiatric disorders. Compounds with similar structures have been reported to exhibit antipsychotic-like effects in animal models .

Case Studies and Research Findings

-

Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial activity using standard disk diffusion methods. The results indicated that several derivatives showed significant inhibition zones against selected bacterial strains.

Compound Activity Against S. typhi Activity Against B. subtilis Compound A Moderate Strong Compound B Weak Moderate This compound Strong Moderate - Enzyme Inhibition Studies : Inhibition assays were conducted to assess the effectiveness of the compound as an AChE inhibitor. The results indicated a promising inhibitory effect, suggesting its potential use in treating Alzheimer's disease.

- Neuropharmacological Evaluation : Behavioral tests in rodent models demonstrated that compounds similar to this compound exhibited significant antipsychotic-like activity, supporting further investigation into its therapeutic potential for mood disorders .

Q & A

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes to prioritize biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.